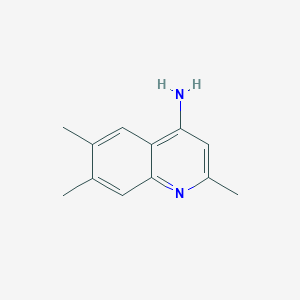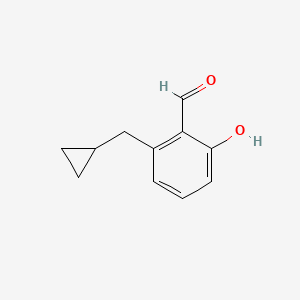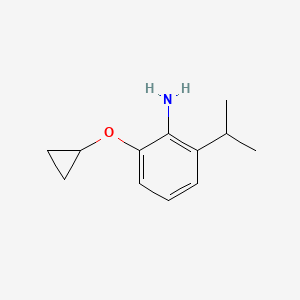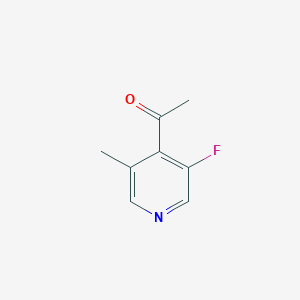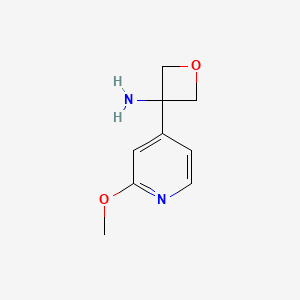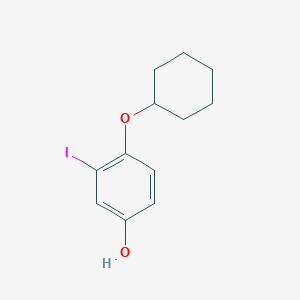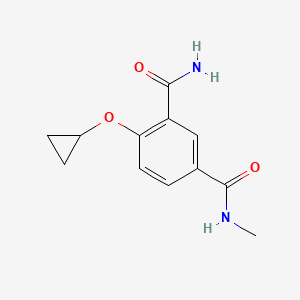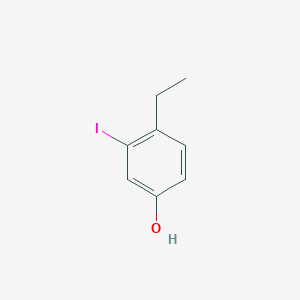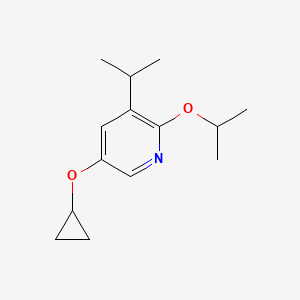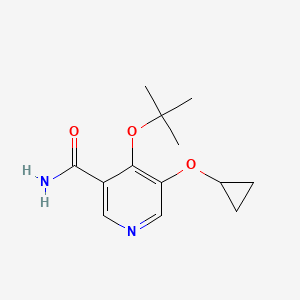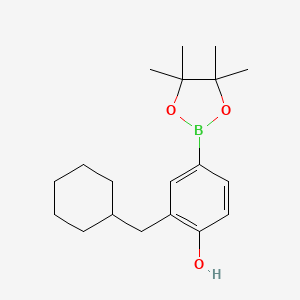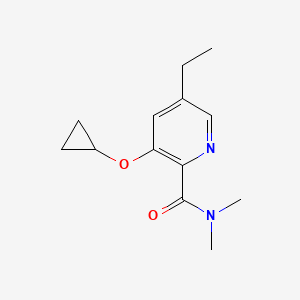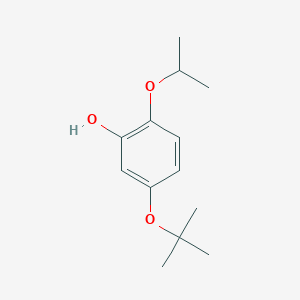
5-Tert-butoxy-2-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butoxy-2-isopropoxyphenol is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol It is characterized by the presence of tert-butoxy and isopropoxy groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-isopropoxyphenol typically involves the protection of phenolic hydroxyl groups using tert-butyl and isopropyl groups. One common method is the O-Boc protection/deprotection of phenolic structures under water-mediated, catalyst-free conditions . This method is eco-sustainable and avoids the use of additional reagents or catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient protection/deprotection strategies are likely employed to ensure high yields and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butoxy-2-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The tert-butoxy and isopropoxy groups can be oxidized under specific conditions.
Reduction: The phenolic hydroxyl group can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where the tert-butoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
5-Tert-butoxy-2-isopropoxyphenol has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial or antioxidant properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Tert-butoxy-2-isopropoxyphenol involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The tert-butoxy and isopropoxy groups can participate in radical reactions, leading to the formation of reactive intermediates . These intermediates can interact with molecular targets, such as enzymes or receptors, to exert their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tert-butoxy-2-propanol: Similar in structure but with a different substitution pattern on the phenol ring.
2-Tert-butoxy-5,6-benzo-1,3,2-dioxaphosphinin-4-one: Contains a tert-butoxy group and a different heterocyclic structure.
Uniqueness
5-Tert-butoxy-2-isopropoxyphenol is unique due to the specific combination of tert-butoxy and isopropoxy groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C13H20O3 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
5-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O3/c1-9(2)15-12-7-6-10(8-11(12)14)16-13(3,4)5/h6-9,14H,1-5H3 |
InChI-Schlüssel |
HUVQJRWUPXEBAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


